N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide
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Overview
Description
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide is an organic compound that features a unique structure combining a furan ring, a pyridine ring, and a propanamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
For instance, if Cytochrome P450 2A6 is indeed the target, F6561-1155 might influence the enzyme’s activity, affecting the metabolism of certain substances within the body .
Biochemical Pathways
If we consider the potential interaction with cytochrome p450 2a6, it’s plausible that the compound could impact drug metabolism pathways, potentially altering the efficacy or toxicity of other substances .
Pharmacokinetics
Similar compounds have been found to be primarily excreted in the urine . The serum protein binding was reported to be 20%, independently of the concentrations in serum .
Result of Action
Based on its potential interaction with cytochrome p450 2a6, it could influence the metabolism of various substances within the body, potentially leading to changes in their efficacy or toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions:
Preparation of 5-(furan-2-yl)pyridine: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-boronic acid and a 5-bromopyridine.
Formation of the amide bond: The intermediate 5-(furan-2-yl)pyridine is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, forming different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
This compound may exhibit biological activity due to the presence of the furan and pyridine rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it could interact with various enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties of the furan and pyridine rings.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide: can be compared to other compounds with similar structures, such as:
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHHKJRGQZUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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